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Compound of Interest

Compound Name: Squalene

Cat. No.: B164333

Squalene as a Vaccine Adjuvant in Flu Vaccines: Application Notes and Protocols

Introduction

Squalene, a naturally occurring triterpene, is a critical component in several advanced vaccine
adjuvants used in influenza vaccines.[1] It is formulated into oil-in-water emulsions to create
adjuvants like MF59, AS03, and AF03, which are licensed for use in seasonal and pandemic
influenza vaccines in many countries.[1][2][3] These adjuvants significantly enhance the
immune response to vaccine antigens, allowing for dose-sparing and improved protection,
particularly in populations with weaker immune responses, such as the elderly and young
children.[4] Squalene is a precursor to cholesterol and is naturally synthesized in the human
liver, making it biocompatible and biodegradable. This document provides detailed application
notes on the mechanism and performance of squalene-based adjuvants and protocols for their
preparation and evaluation.

Mechanism of Action

Squalene-based emulsion (SE) adjuvants do not act as a simple antigen depot. Instead, they
create a localized, transient 'immunocompetent environment' at the injection site. This
environment is characterized by the rapid recruitment and activation of innate immune cells,
which is crucial for shaping a robust and long-lasting adaptive immune response.

Upon intramuscular injection, SE adjuvants induce the release of damage-associated
molecular patterns (DAMPSs), such as ATP and double-stranded DNA, from stressed muscle
cells. These signals, along with the emulsion particles themselves, are sensed by resident
innate cells like macrophages and dendritic cells (DCs). This triggers a cascade of events:
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Innate Cell Recruitment: A rapid and massive infiltration of immune cells—including
neutrophils, eosinophils, monocytes, and macrophages—occurs at the injection site, typically
peaking within 24 hours.

Cytokine and Chemokine Production: Activated innate cells release a variety of pro-
inflammatory cytokines (e.g., IL-6, TNF-a) and chemokines, further amplifying the immune
response.

Enhanced Antigen Uptake and Presentation: The recruited antigen-presenting cells (APCs),
particularly monocyte-derived DCs, efficiently take up the vaccine antigen and the adjuvant.
These activated APCs then migrate to the draining lymph nodes.

T and B Cell Activation: In the lymph nodes, APCs present the antigen to T cells. SE
adjuvants have been shown to stimulate robust CD4+ T cell and CD8+ T cell responses. The
CD8+ T cell response is uniquely stimulated through a RIPK3-dependent necroptosis
pathway in lymph node macrophages, which facilitates antigen cross-presentation by DCs.
This leads to the activation and proliferation of B cells, resulting in high-titer, affinity-matured,
and isotype-switched antibodies.
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Caption: Signaling pathway of squalene-based adjuvants.

Composition and Formulation of Licensed

Adjuvants

MF59 and AS03 are the most well-characterized squalene-based adjuvants. Their

compositions are designed to form a stable oil-in-water nano-emulsion with a particle size

critical for potency.

Component MF59 AS03 Function
Forms the core oil
Oil Phase Squalene (4.3% w/v) Squalene (10.69 mg) droplet of the
emulsion.

DL-a-tocopherol
(Vitamin E) (11.86

mg)

Oil-soluble
immunostimulant and

antioxidant.

Aqueous Phase

Citrate Buffer

Phosphate Buffered
Saline

Continuous phase of

the emulsion.

Surfactants

Polysorbate 80
(Tween 80) (0.5% wiv)

Polysorbate 80
(Tween 80) (4.86 mq)

Water-soluble

surfactant, emulsifier.

Sorbitan trioleate
(Span 85) (0.5% wi/v)

Oil-soluble surfactant,

emulsifier.

Particle Size

~160 nm

~155 nm

Optimal size for
cellular uptake and

transport.

Table 1: Composition of MF59 and AS03 Adjuvants per 0.5 mL human dose. Note: AS03 is
available in two formulations, AS03A (listed) and AS03B (50% of each component).

Application Notes: Immunogenicity and Safety

Enhanced Immunogenicity
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Squalene-adjuvanted influenza vaccines consistently induce superior immune responses
compared to their non-adjuvanted counterparts across all age groups.

. Adjuvant Effect (GMTR¥) o
Population . Key Findings
vs. Non-Adjuvanted IV

The adjuvant effect is most
Young Children (<2.5 years) 3.7 (95% CIl: 2.5t0 5.5) pronounced in immunologically

naive young children.

After one adjuvanted dose,

100% of children achieved
Children (3-17 years) High seroprotection (HI titer > 40),

compared to 94-98% with non-

adjuvanted vaccine.

Adjuvanted vaccines induce

broader, cross-reactive

Adults Moderate ] )
antibody responses against
different influenza strains.
Improves the weaker immune
response in the elderly, leading

Older Adults (>65 years) 1.4 (95% Cl: 1.0t0 1.9)

to higher and more persistent

antibody titers.

*GMTR: Geometric Mean Titer Ratio of post-vaccination antibody titers (Squalene-II1V /
Aqueous IIV). AGMTR > 1.0 favors the squalene-adjuvanted vaccine. Data from a meta-
analysis of 49 trials.

Dose Sparing and Antibody Persistence

The inclusion of a squalene adjuvant allows for a significant reduction in the amount of antigen
required to elicit a protective immune response. For example, a single dose of an MF59-
adjuvanted H9NZ2 vaccine induced antibody titers similar to two doses of a non-adjuvanted
vaccine. This "dose-sparing" effect is critical during a pandemic when vaccine supply is limited.
Furthermore, the antibody responses induced by adjuvanted vaccines are more persistent. In
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children aged 3-17, 100% who received an adjuvanted H1N1 vaccine remained seroprotected
after 8 months, compared to 93-97% in the non-adjuvanted group.

Safety and Tolerability

Squalene-based adjuvants have a well-established safety profile, having been administered in
over 100 million vaccines. They are generally well-tolerated, though they are associated with a
higher frequency of transient, mild-to-moderate local adverse events (e.g., pain, redness,
swelling at the injection site) compared to non-adjuvanted vaccines. Systemic side effects are
typically not serious. Importantly, large-scale studies and meta-analyses have found no
convincing evidence linking squalene-containing adjuvants to an increased risk of systemic
autoimmune diseases or Guillain-Barré syndrome.

Experimental Protocols
Protocol 1: Preparation and Characterization of a
Squalene-Based Emulsion

This protocol describes the preparation of a research-grade squalene oil-in-water emulsion
similar to MF59 (e.g., AddaVax™) and its characterization.
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1. Prepare Phases
Aqueous: Polysorbate 80
in Citrate Buffer
Oil: Span 85 in Squalene

l

2. Coarse Emulsion
Combine phases and mix
using a high-shear mixer

l

3. Microfluidization
Pass coarse emulsion through
a high-pressure microfluidizer

(multiple passes)

l

4. Sterile Filtration
Filter final nano-emulsion
through a 0.22 um filter

l

5. Characterization
Particle Size (DLS/NTA)
pH, Appearance

Click to download full resolution via product page

Caption: Workflow for preparing a squalene nano-emulsion.

Methodology:
e Preparation of Phases:

o Aqueous Phase: Dissolve Polysorbate 80 (e.g., 0.5% w/v) in a suitable buffer (e.g., 10 mM
citrate buffer, pH 6.5).

o Oil Phase: Dissolve Sorbitan trioleate (e.g., 0.5% w/v) in squalene oil (e.g., 4.3% w/v).

o Formation of Coarse Emulsion: Combine the aqueous and oil phases and homogenize using
a high-shear rotor-stator mixer until a uniform, milky-white coarse emulsion is formed.
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e High-Pressure Homogenization (Microfluidization):

o Pass the coarse emulsion through a high-pressure microfluidizer. This step is critical for
reducing the oil droplet size to the nanometer range (~150-160 nm).

o Multiple passes may be required to achieve a narrow and consistent particle size
distribution.

» Sterile Filtration: Aseptically filter the final nano-emulsion through a 0.22 pum syringe filter into
a sterile container. This also removes any larger, unwanted particles.

e Characterization - Particle Size Analysis:

o Principle: Dynamic Light Scattering (DLS) and Nanopatrticle Tracking Analysis (NTA) are
complementary methods that measure the hydrodynamic diameter of particles based on
their Brownian motion in suspension.

o Sample Preparation: Dilute the nano-emulsion in the formulation buffer or filtered saline to
an appropriate concentration for measurement, avoiding multiple scattering effects.

o DLS Measurement: Use a DLS instrument to measure the Z-average patrticle size and
Polydispersity Index (PDI). An acceptable PDI (<0.7) indicates a homogenous sample.

o NTA Measurement: Use an NTA instrument to obtain a high-resolution particle size
distribution and determine the particle concentration.

Protocol 2: In Vitro Evaluation of Adjuvant Activity
(Whole Blood Assay)

This assay measures the ability of the adjuvant to induce cytokine production from human
immune cells.

Methodology:

» Sample Collection: Collect fresh human whole blood from healthy, consenting donors into
heparinized tubes.
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e Stimulation:

o In a 96-well round-bottom plate, add 50 uL of the test adjuvant (e.g., squalene emulsion at
1% and 0.4% final oil concentration) or controls (saline, TLR agonist like LPS).

o Add 150 pL of heparinized whole blood to each well in duplicate.
 Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO:z incubator.

o Plasma Collection: Centrifuge the plates to pellet the cells. Carefully collect the supernatant
(plasma).

o Cytokine Analysis: Measure the concentration of key inflammatory cytokines (e.g., IL-6, TNF-
a, IL-1PB) in the plasma using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
An increase in cytokine levels compared to the saline control indicates immunostimulatory
activity.

Protocol 3: In Vivo Evaluation in a Murine Model

Mice are a common and effective model for the preclinical evaluation of influenza vaccine
efficacy and immunogenicity.
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1. Vaccine Formulation
Mix antigen (e.g., H5N1)
with adjuvant (1:1 v/v)
just before injection

2. Immunization
Inject C57BL/6 mice (n=5-10/group)
intramuscularly (50 pL)
Prime (Day 0), Boost (Day 21/28)
AY
N\
N

N\
N\

D\
3. Sample Collection 5. (Optional) Challenge
Collect blood via tail or Infect mice with a lethal dose
submandibular bleed at multiple of live influenza virus and
time points (e.g., D-1, D21, D42) monitor survival/morbidity

l

4. Serological Analysis
Isolate sera and measure
antigen-specific antibody titers
(ELISA, HAI, MN)

Click to download full resolution via product page

Caption: Workflow for an in vivo murine immunogenicity study.

Methodology:

e Animals: Use 6-8 week old female C57BL/6 or BALB/c mice. House according to institutional

guidelines.

e Vaccine Preparation: Immediately before injection, mix the influenza antigen (e.g., split
inactivated H5N1) with the squalene emulsion adjuvant at a 1:1 volume ratio.

e Immunization Schedule:
o Groups: Include a saline control, antigen alone, and antigen + adjuvant.

o Administration: Immunize mice via the intramuscular (IM) route into the quadriceps muscle
with a 50 L volume.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b164333?utm_src=pdf-body-img
https://www.benchchem.com/product/b164333?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Prime-Boost: Administer a priming dose on Day 0 and a boosting dose on Day 21 or 28.

o Blood Collection: Collect blood samples at baseline (pre-immunization) and at various time
points post-immunization (e.g., Day 21, Day 42) to assess the kinetics of the antibody
response.

e Serological Assays:

o ELISA: Determine antigen-specific total IgG, IgG1, and IgG2c/a antibody titers in the
serum. The ratio of IgG2c to IgG1 can indicate the type of T-helper response (Th1l vs.
Th2).

o Hemagglutination Inhibition (HAI) Assay: Measure the titer of functional antibodies that can
block the influenza virus hemagglutinin from agglutinating red blood cells. An HAI titer of
>40 is a widely accepted correlate of protection in humans.

o Microneutralization (MN) Assay: Quantify the titer of antibodies that can neutralize live
virus and prevent infection of cells in culture.

» Viral Challenge (Optional): To assess protective efficacy, immunized mice can be challenged
with a lethal dose of a homologous or heterologous live influenza virus. Protection is
evaluated by monitoring survival rates, weight loss, and viral titers in the lungs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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